molecular formula C17H22N4O2 B2585212 3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide CAS No. 1797086-43-1

3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide

Cat. No.: B2585212
CAS No.: 1797086-43-1
M. Wt: 314.389
InChI Key: OCIUYOIXMVVUCH-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is a synthetic chemical compound featuring a benzamide scaffold linked to a 1-methyl-4,5,6,7-tetrahydropyrano[4,3-c]pyrazole system. Compounds containing the pyrazole nucleus are recognized as potent medicinal scaffolds and exhibit a wide spectrum of biological activities, making them highly valuable in pharmaceutical research . The fused pyranopyrazole ring system, structurally related to the one in this compound, has been documented in scientific literature for its characteristic planar geometry, which can influence its molecular interactions . The incorporation of both the pyrazole and the dimethylamino-benzamide groups suggests potential for diverse biological interactions. Researchers are investigating this compound and its analogs primarily in the context of drug discovery and chemical biology. Its core structure is associated with significant research interest in developing new therapeutic agents. This product is provided for research purposes in laboratory settings only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-20(2)13-6-4-5-12(9-13)17(22)18-10-15-14-11-23-8-7-16(14)21(3)19-15/h4-6,9H,7-8,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIUYOIXMVVUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the benzamide group. Common reagents used in these reactions include dimethylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(dimethylamino)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide with its structural analogs, emphasizing key differences in substituents, molecular properties, and synthetic accessibility.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Pyrano[4,3-c]pyrazole + benzamide Dimethylamino (electron-donating group) C₁₉H₂₃N₅O₂ 365.43 g/mol Potential for enhanced solubility and target binding due to dimethylamino group.
3-Cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide Pyrano[4,3-c]pyrazole + benzamide Cyano (electron-withdrawing group) C₁₆H₁₆N₄O₂ 296.32 g/mol Higher electrophilicity; potential for covalent interactions in biological systems.
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Pyrano[4,3-c]pyrazole Bromomethyl (reactive leaving group) C₉H₁₀BrN₃O 272.11 g/mol Synthetic intermediate; bromomethyl group enables further functionalization via nucleophilic substitution.
{1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine hydrochloride Pyrano[4,3-c]pyrazole Aminomethyl (basic group) + HCl salt C₉H₁₄ClN₃O 215.68 g/mol Improved solubility for salt forms; primary amine facilitates conjugation or derivatization.
2-Cyclopentyl-1-(4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidin-1-yl)ethan-1-one Pyrano[4,3-c]pyrazole + piperidine Cyclopentyl ketone + piperidine linker C₁₉H₂₉N₃O₂ 331.45 g/mol Extended pharmacokinetic profile due to lipophilic cyclopentyl group; screening compound for bioactivity.

Key Research Findings and Structural Implications

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound may enhance binding to receptors requiring electron-rich motifs, whereas the cyano group in its analog () could favor interactions with electrophilic residues .
  • Solubility and Bioavailability : Salt forms (e.g., hydrochloride in ) improve aqueous solubility, while lipophilic groups (e.g., cyclopentyl in ) may enhance membrane permeability .

Pharmacological Potential

  • Kinase Inhibition: Pyrano-pyrazole scaffolds are explored in kinase inhibitor design due to their planar structure, which mimics ATP-binding motifs.

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